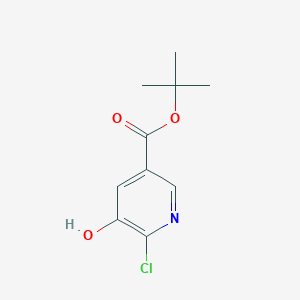
Tert-butyl 6-chloro-5-hydroxynicotinate
Cat. No. B8812638
Key on ui cas rn:
847943-54-8
M. Wt: 229.66 g/mol
InChI Key: VPSMSWLXFYYEAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07205409B2
Procedure details


The compound of Example 52A (400 mg, 2.05 mmol) was dissolved in DMF (2 mL) and N-chlorosuccinimide (328 mg, 2.46 mmol) was added. The mixture was heated to 80° C. overnight, concentrated and purified by column chromatography to give the chloro pyridine (234 mg, 50%). MS (DCI) m/z 230, 232 (M+H+).



Name
Yield
50%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:14])[C:7]1[CH:12]=[C:11]([OH:13])[CH:10]=[N:9][CH:8]=1)([CH3:4])([CH3:3])[CH3:2].[Cl:15]N1C(=O)CCC1=O>CN(C=O)C>[C:1]([O:5][C:6](=[O:14])[C:7]1[CH:12]=[C:11]([OH:13])[C:10]([Cl:15])=[N:9][CH:8]=1)([CH3:4])([CH3:2])[CH3:3]
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
328 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClN1C(CCC1=O)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by column chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(C1=CN=C(C(=C1)O)Cl)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 234 mg | |
| YIELD: PERCENTYIELD | 50% | |
| YIELD: CALCULATEDPERCENTYIELD | 49.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
